molecular formula C13H18F2N2 B2688507 1-[1-(2,4-Difluorophenyl)propyl]piperazine CAS No. 518971-87-4

1-[1-(2,4-Difluorophenyl)propyl]piperazine

Cat. No. B2688507
CAS RN: 518971-87-4
M. Wt: 240.298
InChI Key: HYMGMPAHOVBUMS-UHFFFAOYSA-N
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Description

“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a chemical compound with the CAS Number: 518971-87-4 . It has a molecular weight of 240.3 and its IUPAC name is 1-(1-(2,4-difluorophenyl)propyl)piperazine . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[1-(2,4-Difluorophenyl)propyl]piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-[1-(2,4-Difluorophenyl)propyl]piperazine” is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a liquid at room temperature . It has a molecular weight of 240.3 . The compound’s InChI code is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 , which provides detailed information about its molecular structure.

Scientific Research Applications

Antifungal Applications

The compound has been used in the synthesis of novel triazole compounds with antifungal properties . These compounds have shown significant antifungal activity against eight human pathogenic fungi . The antifungal activity is attributed to the triazole ring, a difluorophenyl group, a hydroxyl group, and a side chain containing a piperazine group .

Development of New Triazole Derivatives

The compound has been used in the development of new triazole derivatives . These derivatives are designed to possess broader antifungal spectra and higher therapeutic indexes . This is particularly important in the treatment of Candida albicans infections, where there is a growing problem of antifungal drug resistance .

Synthesis of Fluconazole Analogs

The compound has been used in the synthesis of fluconazole analogs . Fluconazole is an important antifungal drug used in the treatment of various microbial infections . The analogs are designed to overcome the limitations of fluconazole, such as its ineffectiveness against invasive aspergillosis and the development of drug resistance .

4. Inhibition of Cytochrome P450 14α-demethylase (CYP51) The compound has been used in the synthesis of antifungal agents that act by competitive inhibition of CYP51 . CYP51 is the enzyme that catalyzes the oxidative removal of the 14α-methyl group of lanosterol to give Δ 14,15 -desaturated intermediates in ergosterol biosynthesis .

5. Treatment of Invasive Fungal Infections (IFIs) The compound has been used in the synthesis of drugs for the treatment of IFIs . IFIs continue to be a major cause of morbidity and mortality in immunocompromised or severely ill patients .

Synthesis of Piperazine Side Chains

The compound has been used in the synthesis of piperazine side chains . These side chains are used in the synthesis of antifungal agents .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This means it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[1-(2,4-difluorophenyl)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGMPAHOVBUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Difluorophenyl)propyl]piperazine

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